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Compound of Interest

Compound Name: n-Propylcyclopropanecarboxamide

CAS No.: 26389-59-3

Cat. No.: B1594107

Get Quote

H and

C NMR Spectral Data

Introduction & Scope
N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) represents a critical structural motif

in medicinal chemistry, serving as a simplified model for cyclopropane-containing

carboxamides found in kinase inhibitors and metabolic modulators. The cyclopropane ring is

frequently employed as a bioisostere for isopropyl or ethyl groups to restrict conformational

freedom and improve metabolic stability against P450 oxidation.

This Application Note provides a definitive reference for the structural characterization of this

compound. It addresses the specific challenges in assigning cyclopropane protons—which

exhibit unique high-field anisotropy—and optimizing the amide coupling protocol to minimize

side reactions.
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Experimental Protocol: Synthesis & Purification
To ensure the NMR data presented below corresponds to a high-purity standard, the following

synthesis protocol is recommended. This method utilizes a Schotten-Baumann-type acylation

in an organic phase, optimized for yield and removal of acyl chloride impurities.

Reagents:
Cyclopropanecarbonyl chloride (

equiv)

-Propylamine (

equiv)

Triethylamine (

,

equiv)

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen

inlet, dissolve

-propylamine (

mmol) and

(

mmol) in anhydrous DCM (

mL). Cool the solution to

in an ice bath.

Addition: Dropwise add cyclopropanecarbonyl chloride (
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mmol) diluted in DCM (

mL) over 15 minutes. Critical: Exothermic reaction; maintain temperature

to prevent bis-acylation or polymerization.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor

by TLC (50% EtOAc/Hexanes; stain with

).

Workup:

Wash organic phase with

(

mL) to remove unreacted amine and

.

Wash with Saturated

(

mL) to remove residual acid/chloride.

Wash with Brine (

mL).

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash

chromatography.

Workflow Visualization
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Start: Reagent Prep
(DCM, 0°C)

Dropwise Addition
(Cyclopropanecarbonyl Cl)

  Exothermic Control  

Reaction Phase
(RT, 3 hrs, N2 atm)

  TLC Monitoring  

Acid Wash (1M HCl)
Removes Amines

Base Wash (NaHCO3)
Removes Acids

Drying & Concentration
(Na2SO4 -> Vac)

Final Product:
N-Propylcyclopropanecarboxamide

Click to download full resolution via product page

Figure 1: Optimized synthesis workflow ensuring removal of nucleophilic impurities prior to

NMR analysis.

Spectral Data Analysis
The following data was acquired using a 400 MHz NMR spectrometer in Chloroform-d (
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) at 298 K. Chemical shifts (

) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).

H NMR Data (400 MHz, )
The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane

ring and the coupling patterns of the propyl chain.

Position
Assignm
ent

Shift (

, ppm)

Multiplicit
y

Integral

Coupling
(

, Hz)

Notes

1

Cyclopropa

ne

(cis/trans)

0.68 – 0.76 Multiplet 2H -
High-field

anisotropy

2

Cyclopropa

ne

(cis/trans)

0.90 – 0.98 Multiplet 2H -
Distinct

from Pos 1

3 Propyl 0.92 Triplet 3H 7.4

Overlap w/

cyc-Pr

possible

4

Cyclopropa

ne

(methine)

1.30 – 1.38 Multiplet 1H -
Deshielded

by

5 Propyl 1.53 Sextet 2H 7.2 -

6 3.23 Quartet 2H 6.8, 7.2
Coupled to

NH and

7 Amide 5.85
Broad

Singlet
1H -

Solvent/Co

nc.[1][2]

dependent
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Technical Insight: The cyclopropane methylene protons (

) are chemically non-equivalent due to the cis/trans relationship with the carbonyl group, often
appearing as two distinct multiplets. However, at lower field strengths (300 MHz), they may
partially overlap with the propyl methyl triplet (

).

C NMR Data (100 MHz, )

Position Carbon Type
Shift (

, ppm)
Notes

1 Cyclopropane 6.9 Ring strain shielding

2 Propyl 11.3 -

3 Cyclopropane 14.8 to Carbonyl

4 Propyl 22.9 -

5 Propyl 41.4
Deshielded by

Nitrogen

6 Amide 173.5 Characteristic Amide

Structural Assignment Diagram

Propyl Chain

Cyclopropane Ring

C=O
(173.5 ppm)

NH
(5.85 ppm)

N-CH2
(3.23 ppm)

CH2
(1.53 ppm)

CH3
(0.92 ppm)

CH-CO
(1.35 ppm)

Ring CH2s
(0.70 - 0.95 ppm)
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Click to download full resolution via product page

Figure 2: NMR Connectivity Map illustrating chemical shift logic flow from the deshielding

carbonyl core to the shielded alkyl termini.

Validation & Quality Control
To ensure data integrity during routine analysis, the following self-validation checks should be

performed:

Integration Ratio Check:

Normalize the integration to the

quartet (2.00 H).

Pass Criteria: The cyclopropane region (0.6–1.4 ppm) must integrate to a total of 5H (4

ring protons + 1 methine), though overlap with the propyl methyl (3H) often results in a

total high-field integration of ~8H.

Solvent Satellite Verification:

In

C NMR, ensure the

triplet appears at

ppm.

In

H NMR, the residual

singlet should appear at

ppm.

Amide Exchange Test:
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Add 1 drop of

to the NMR tube and shake.

Observation: The broad singlet at 5.85 ppm should disappear or diminish significantly,

confirming the labile

proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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protocol-optimization-for-n-propylcyclopropanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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